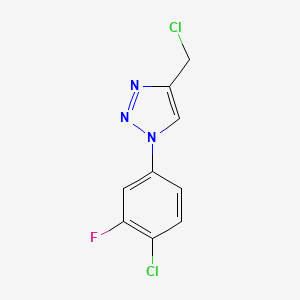
1-Cyclobutyl-2,2,2-trifluoroethan-1-one
Descripción general
Descripción
1-Cyclobutyl-2,2,2-trifluoroethan-1-one, also known as 1-CBTFE, is a fluorinated hydrocarbon compound with a cyclobutyl ring structure. It is a colorless, volatile liquid with a boiling point of 70.3 °C and a molecular weight of 178.06 g/mol. 1-CBTFE is a synthetic compound that has been studied extensively for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and analytical chemistry.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a solvent in analytical chemistry. In medicinal chemistry, this compound has been used as an intermediate in the synthesis of various drugs and pharmaceuticals. In addition, this compound has been investigated for its potential use as a fuel additive, as a plasticizer, and as a lubricant.
Mecanismo De Acción
1-Cyclobutyl-2,2,2-trifluoroethan-1-one is a fluorinated hydrocarbon compound with a cyclobutyl ring structure. It has been shown to interact with various biological molecules, including proteins, lipids, and nucleic acids. The exact mechanism of action of this compound is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes involved in the metabolism of lipids and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in the metabolism of lipids and proteins. In addition, this compound has been shown to have antifungal and antibacterial activity. In vivo studies have demonstrated that this compound can reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a number of advantages for laboratory experiments. It is a relatively stable compound that is easy to handle and store. In addition, this compound is relatively non-toxic and has low volatility, making it a safe and convenient reagent for laboratory use. However, this compound is a relatively expensive compound and its solubility in water is limited.
Direcciones Futuras
1-Cyclobutyl-2,2,2-trifluoroethan-1-one has a wide range of potential applications in various fields, including medicinal chemistry, organic synthesis, and analytical chemistry. Further research is needed to explore the potential of this compound as a fuel additive, as a plasticizer, and as a lubricant. In addition, further research is needed to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing this compound.
Propiedades
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLZBHYAZGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
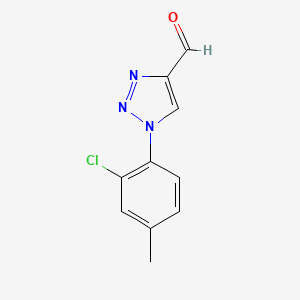


![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
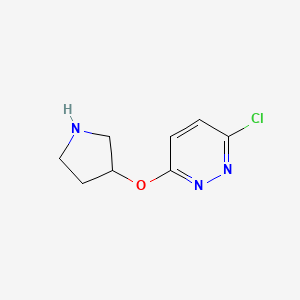
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
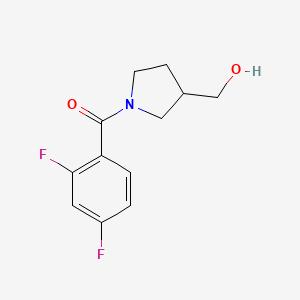
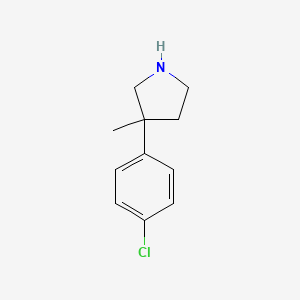
![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)
